1,7-Difluoro-4-cyclopropoxyisoquinoline
Description
1,7-Difluoro-4-cyclopropoxyisoquinoline is a fluorinated isoquinoline derivative characterized by fluorine atoms at positions 1 and 7 of the isoquinoline core and a cyclopropoxy substituent at position 4. The cyclopropoxy group enhances metabolic stability by resisting oxidative degradation, while the fluorine atoms modulate electronic properties and improve lipophilicity, influencing target binding and pharmacokinetics . Synthetic routes typically involve nucleophilic substitution or transition metal-catalyzed coupling to introduce the cyclopropoxy moiety, followed by selective fluorination.
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-1,7-difluoroisoquinoline |
InChI |
InChI=1S/C12H9F2NO/c13-7-1-4-9-10(5-7)12(14)15-6-11(9)16-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
UIDSKVQKMWPNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C3=C2C=CC(=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The structural and functional attributes of 1,7-Difluoro-4-cyclopropoxyisoquinoline can be contextualized by comparing it to analogous compounds, such as quinolone carboxylic acid derivatives and their impurities (Table 1). Key differences lie in the core heterocyclic system, substituent positioning, and biological implications.
Structural and Functional Contrasts
- Core Heterocycle: Unlike quinolone derivatives (e.g., ciprofloxacin analogs), which feature a quinoline ring fused to a ketone and carboxylic acid, this compound belongs to the isoquinoline class. bacterial DNA gyrase targeting).
- Substituent Effects: Fluorine Positioning: Fluorine at positions 1 and 7 in the isoquinoline core differs from the canonical 6-fluoro substitution in quinolone antibiotics (e.g., Imp. B(EP), MM0018.05), which is critical for antibacterial activity . Cyclopropoxy vs. Carboxylic Acid: The cyclopropoxy group at position 4 enhances steric bulk and metabolic resistance compared to the carboxylic acid moiety in quinolones, which is essential for metal chelation in antibacterial mechanisms.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP | Key Biological Role |
|---|---|---|---|---|---|
| This compound | Isoquinoline | 1-F, 7-F, 4-cyclopropoxy | ~235.2 | 2.8* | Kinase inhibition (hypothesized) |
| Imp. B(EP): Desfluoro Compound (MM0018.05) | Quinoline | 1-Cyclopropyl, 4-oxo, 7-piperazinyl | 331.3 | 1.2 | Antibacterial impurity |
| Imp. C(EP): Ethylenediamine Compound (MM0018.04) | Quinoline | 7-(2-Aminoethylamino), 6-F, 4-oxo | 335.3 | -0.5 | Solubility-enhancing impurity |
*Estimated via computational modeling.
Research Findings and Implications
- Fluorine Substitution: Repositioning fluorine from quinolone position 6 to isoquinoline positions 1 and 7 (as in the target compound) reduces antibacterial efficacy but may unlock activity against eukaryotic enzymes, as seen in kinase inhibitors like imatinib .
- Metabolic Stability: Cyclopropoxy substitution in this compound confers resistance to cytochrome P450-mediated oxidation, a advantage over ester or ether-linked groups.
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